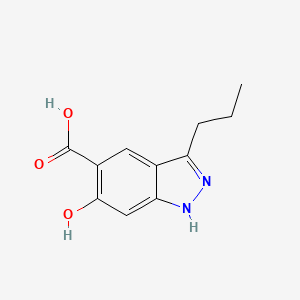
6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-3-propyl-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a hydroxyl group at the 6th position, a propyl group at the 3rd position, and a carboxylic acid group at the 5th position on the indazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with propylhydrazine, followed by cyclization and subsequent functional group modifications to introduce the hydroxyl and carboxylic acid groups.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Types of Reactions:
Oxidation: The hydroxyl group at the 6th position can undergo oxidation to form a ketone.
Reduction: The nitro group in the precursor can be reduced to an amine before cyclization.
Substitution: The propyl group can be introduced through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Solvents: Methanol, ethanol, dichloromethane.
Major Products:
Oxidation Products: 6-oxo-3-propyl-1H-indazole-5-carboxylic acid.
Reduction Products: 3-propyl-1H-indazole-5-carboxylic acid.
Aplicaciones Científicas De Investigación
6-Hydroxy-3-propyl-1H-indazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
6-Hydroxy-1H-indazole-5-carboxylic acid: Lacks the propyl group, which may affect its biological activity and binding properties.
3-Propyl-1H-indazole-5-carboxylic acid: Lacks the hydroxyl group, which may influence its solubility and reactivity.
6-Hydroxy-3-methyl-1H-indazole-5-carboxylic acid: Has a methyl group instead of a propyl group, potentially altering its steric and electronic properties.
Uniqueness: 6-Hydroxy-3-propyl-1H-indazole-5-carboxylic acid is unique due to the specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. The presence of both the hydroxyl and propyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c1-2-3-8-6-4-7(11(15)16)10(14)5-9(6)13-12-8/h4-5,14H,2-3H2,1H3,(H,12,13)(H,15,16) |
Clave InChI |
YFTIAFBUHXVGDC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NNC2=CC(=C(C=C21)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



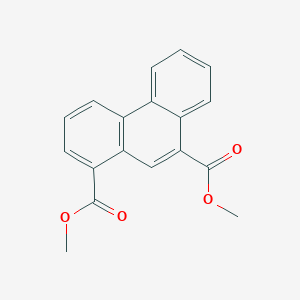
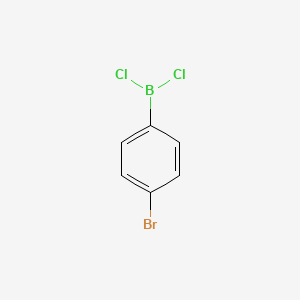
![1-Piperidinecarboxylic acid, 4-[4-[(2,6-dioxo-3-piperidinyl)amino]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14009132.png)

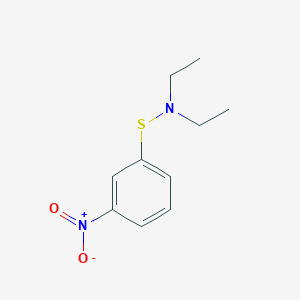
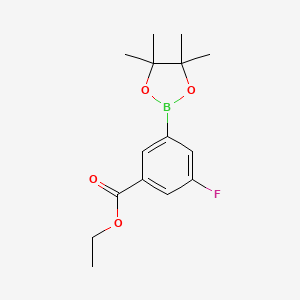
![Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14009164.png)
![(5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile](/img/structure/B14009169.png)
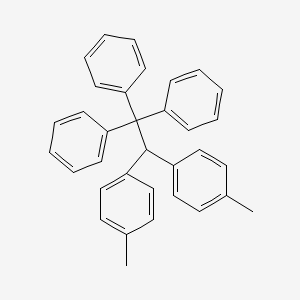

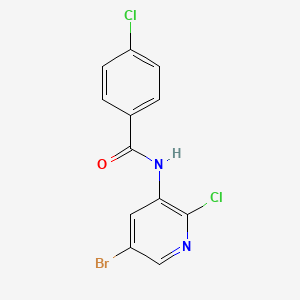
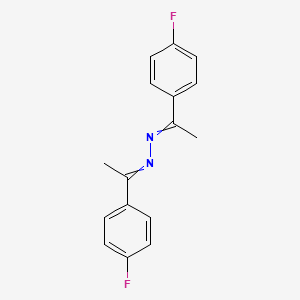
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14009200.png)
